N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide
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Overview
Description
N’-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide is a complex organic compound with the molecular formula C28H27N3O and a molecular weight of 421.53 g/mol . This compound is characterized by its unique structure, which includes a benzenecarboximidamide core with various substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methylaniline with 4-bromoanisole to form an intermediate, which is then reacted with phenyl isocyanate under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of N’-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide include:
- N-[2-(Methylanilino)ethyl]-4-nitrobenzamide
- 4-[2-(Methylanilino)ethoxy]aniline
- N-Phenylbenzenecarboximidamide derivatives .
Uniqueness
What sets N’-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide apart from similar compounds is its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
80790-46-1 |
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Molecular Formula |
C28H27N3O |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C28H27N3O/c1-31(26-15-9-4-10-16-26)21-22-32-27-19-17-25(18-20-27)30-28(23-11-5-2-6-12-23)29-24-13-7-3-8-14-24/h2-20H,21-22H2,1H3,(H,29,30) |
InChI Key |
UBTNLNDCRLQHBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)N=C(C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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